molecular formula C25H38O4 B12119280 Pregn-5-ene-3,20-diyl diacetate

Pregn-5-ene-3,20-diyl diacetate

Cat. No.: B12119280
M. Wt: 402.6 g/mol
InChI Key: KNPATZSHRPGJID-YVOVTCCYSA-N
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Description

Pregn-5-ene-3,20-diyl diacetate is a steroidal compound with the molecular formula C25H38O4. It is a derivative of pregnane, a steroid nucleus that forms the backbone of many biologically significant molecules. This compound is characterized by the presence of two acetate groups attached to the 3 and 20 positions of the pregnane skeleton.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregn-5-ene-3,20-diyl diacetate typically involves the acetylation of pregn-5-ene-3,20-diol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the acetate groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk acetylation: Using large quantities of acetic anhydride and a suitable catalyst.

    Purification: The product is purified through recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Pregn-5-ene-3,20-diyl diacetate undergoes several types of chemical reactions, including:

    Hydrolysis: The acetate groups can be hydrolyzed to yield pregn-5-ene-3,20-diol.

    Oxidation: The compound can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond in the pregnane skeleton to a single bond.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

    Hydrolysis: Pregn-5-ene-3,20-diol

    Oxidation: Pregn-5-ene-3,20-dione

    Reduction: Pregnane derivatives

Scientific Research Applications

Pregn-5-ene-3,20-diyl diacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.

    Biology: Studied for its role in steroid metabolism and hormone regulation.

    Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of steroid-based pharmaceuticals and cosmetics.

Mechanism of Action

The mechanism of action of Pregn-5-ene-3,20-diyl diacetate involves its interaction with steroid receptors and enzymes. It can act as a substrate for enzymes like 3β-hydroxy Δ5-steroid dehydrogenase and 20α-hydroxy steroid dehydrogenase, leading to the formation of active steroid hormones. These hormones then bind to specific receptors, modulating gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Pregn-5-ene-3,20-diol
  • Pregn-5-ene-3,20-dione
  • Pregnane-3,20-diol

Uniqueness

Pregn-5-ene-3,20-diyl diacetate is unique due to its dual acetate groups, which influence its solubility, reactivity, and biological activity. This structural feature distinguishes it from other similar compounds and can affect its pharmacokinetics and pharmacodynamics.

Properties

Molecular Formula

C25H38O4

Molecular Weight

402.6 g/mol

IUPAC Name

[(8S,9S,10R,13S,14S,17S)-17-(1-acetyloxyethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C25H38O4/c1-15(28-16(2)26)21-8-9-22-20-7-6-18-14-19(29-17(3)27)10-12-24(18,4)23(20)11-13-25(21,22)5/h6,15,19-23H,7-14H2,1-5H3/t15?,19?,20-,21+,22-,23-,24-,25+/m0/s1

InChI Key

KNPATZSHRPGJID-YVOVTCCYSA-N

Isomeric SMILES

CC([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)OC(=O)C)C)C)OC(=O)C

Canonical SMILES

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)OC(=O)C

Origin of Product

United States

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